N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-fluorobenzylamine.
Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide intermediate with 2-chloropyridine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is utilized in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide can be compared with similar compounds such as:
N-(2-chlorobenzyl)-3-(pyridin-2-yloxy)benzamide: Similar structure but with a chlorine substituent instead of fluorine.
N-(2-fluorobenzyl)-3-(pyridin-3-yloxy)benzamide: Similar structure but with the pyridine ring substituted at a different position.
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-17-9-2-1-6-15(17)13-22-19(23)14-7-5-8-16(12-14)24-18-10-3-4-11-21-18/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGBYZGTUXDYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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